Cas no 122768-03-0 (Methyl 12-cis,15-cis-heneicosadienoate)

Methyl 12-cis,15-cis-heneicosadienoate 化学的及び物理的性質
名前と識別子
-
- Methyl 12-cis,15-cis-heneicosadienoate
- C21:2
- Methyl 12-cis,15-cis-heneicosadienoate1000µg
- Cardiomone
- Adenosine phosphate (USAN/INN)
- Adenosine-5'-Monophosphate, Free acid
- adenosine-5'P
- DB00131
- Adenosine-5-phosphate
- AMP
- Phosphate d'adenosine
- Adenosine phosphate [USAN:INN:BAN]
- 5-AMP
- Vitamin B8
- ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- CAS-61-19-8
- adenosine 5'-phosphate
- Phosphaden
- ADENOSINE PHOSPHATE [WHO-DD]
- DB-022416
- 415SHH325A
- 67583-85-1
- Muskeladenosin-phosphorsaeure
- Adenosine 5monophosphate
- PAdo
- bmse000005
- EINECS 200-500-0
- 5'-ADENYLIC ACID [MI]
- adenosine 5'-phosphates
- 5'adenylic acid
- Adenosine 5'-(dihydrogen phosphate)
- Adenosine, mono(dihydrogen phosphate) (ester)
- Adenosine phosphate(Vitamin B8)
- J-700145
- Adenosine 5-Monophosphate
- CCG-267996
- Monophosphadenine
- Muscle adenylic acid
- ADENOSINE PHOSPHATE [INN]
- adenosine-monophosphate
- EN300-1700412
- Phosphate d'adenosine [INN-French]
- NCGC00163319-03
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- BRN 0054612
- GTPL2455
- Fosfato de adenosina
- Adenosine-5'-monophosphoric acid
- ADENOSINE PHOSPHATE [USAN]
- BDBM18137
- NSC 20264
- Phosphate d'adenosine (INN-French)
- MFCD00149360
- 1pyg
- Muscle adenylate
- 5'-adenylate
- ADENOSINE PHOSPHATE [VANDF]
- adenosine 5'-monophosphate
- 5'-AMP
- Adenosini phosphas
- Prestwick3_000356
- Adenovite
- 5'-adenylic acid
- 5'-adenosine monophosphate
- SPBio_002372
- 136920-07-5
- AKOS015833068
- C00020
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- Phosphentaside
- 7A8E6D15-9136-44C1-88C9-E1A224638E56
- A5MP
- Prestwick0_000356
- Adenylic acid (VAN)
- CHEBI:37096
- UNII-415SHH325A
- CS-0017523
- Muskeladenylsaeure
- Adenosine 5'-monophosphate-Agarose, lyophilized powder, Contains lactose stabilizers that must be removed prior to use.
- DTXSID5022560
- NSC-20264
- SCHEMBL5588
- BPBio1_000497
- bmse000992
- Z2216887941
- 5'-ADENYLIC ACID [USP-RS]
- Fosfato de adenosina (INN-Spanish)
- AMP (VAN)
- CHEMBL752
- adenosine-phosphate
- 5'-ADENYLIC ACID [FCC]
- BSPBio_000451
- MFCD00005750
- Adenyl
- AMP (nucleotide)
- Ergadenylic acid
- 9H-Purin-6-amine, 9-(5-O-phosphono-.beta.-D-ribofuranosyl)-
- 1ua4
- A 5MP
- bmse000873
- Adenosine 5'-phosphorate
- Adenosine5'-monophosphate
- Adenosine-5'-monophosphorate
- NSC20264
- Adenosine 5 -monophosphate
- 53624-78-5
- 7gpb
- 5'-O-phosphonoadenosine
- DTXCID002560
- 5'-Phosphate, Adenosine
- HSDB 3281
- 5'-ADENYLIC ACID (USP-RS)
- F20323
- Adenosine-3(+2')-monophosphoric acid monohydrate*
- adenylic acid
- AMY30021
- NCGC00163319-01
- adenylate
- ADENOSINE PHOSPHATE [HSDB]
- 8gpb
- 2gsu
- D02769
- Adenosine monophosphate
- Adenosine 5'-monophosphoric acid
- Epitope ID:137353
- Tox21_112046
- Tox21_112046_1
- Adenosine 5' monophosphate
- Prestwick1_000356
- 61-19-8
- 122768-03-0
- HY-A0181
- Adenyl (TN)
- Ado5'P
- Adenosine-5-monophosphoric acid
- SCHEMBL18287224
- [3h]adenosine 5'-monophosphate
- W-105182
- My-beta-Den
- Q318369
- Adenosine-5'-monophosphate
- ADENOSINE PHOSPHATE (MART.)
- adenosine phosphate
- adenosin-5'-monophosphat
- AS-11783
- 9H-purin-6-amine, 9-(5-O-phosphono-beta-D-ribofuranosyl)-
- a-5mp
- BP-58695
- NCGC00163319-02
- [(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate
- Adenosine 5'-monophosphate-Agarose, lyophilized powder
- Prestwick2_000356
- T-ADENYLIC
- 4-26-00-03615 (Beilstein Handbook Reference)
- Lycedan
- My-B-Den
- Adenosine 5' Phosphate
- [(2R,3S,4R,5R)-5-adenin-9-yl-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate;hydrate
- ADENOSINE PHOSPHATE [MART.]
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
- Adenosini phosphas [INN-Latin]
- Phosaden
- Adenosini phosphas (INN-Latin)
- CHEBI:16027
- Myoston
- Adenosine-5-monophosphorate
- CHEBI:22256
- C01EB10
- A0158
- Adenosine Monophosphate (Amp)
- Adenosine 5'-monophosphate-Agarose, saline suspension
- AKOS015888563
- Adenosine 5'-phosphoric acid
- ADENOSINE 5'-(DIHYDROGEN PHOSPHATE).
- 1z6s
- Fosfato de adenosina [INN-Spanish]
- s9366
- Adenosine phosphate [USAN:BAN:INN]
- adenosina fosfato
-
- インチ: InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
- InChIKey: UDMBCSSLTHHNCD-KQYNXXCUSA-N
- ほほえんだ: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
計算された属性
- せいみつぶんしりょう: 347.06308480g/mol
- どういたいしつりょう: 347.06308480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.5
- トポロジー分子極性表面積: 186Ų
Methyl 12-cis,15-cis-heneicosadienoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 20-2102-7-25mg |
Methyl 12(Z),15(Z)-heneicosadienoate |
122768-03-0 | >99% | 25mg |
€207.00 | 2025-03-07 |
Methyl 12-cis,15-cis-heneicosadienoate 関連文献
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Seungyeon Lee,You-Rim Lee,Jiyeong Lee,Hee-Gyoo Kang Analyst 2023 148 4180
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2. Proton transfer from heterocyclic compounds. Part 10. Adenine mono- and poly-nucleotidesJohn R. Jones,Spencer E. Taylor J. Chem. Soc. Perkin Trans. 2 1980 441
-
Chao Qi,Ying-Jie Zhu,Guan-Jun Ding,Jin Wu,Feng Chen RSC Adv. 2015 5 3792
-
Helmut Sigel,Bert P. Operschall,Rolf Griesser Chem. Soc. Rev. 2009 38 2465
-
5. The configuration and lattice dynamics of complexes of dialkyltin(IV) with adenosine 5′-monophosphate and phenyl phosphatesRenato Barbieri,Giuseppe Alonzo,Rolfe H. Herber J. Chem. Soc. Dalton Trans. 1987 789
-
Tomohisa Yamashita,Shuji Kodama,Tomoko Kemmei,Mikiya Ohto,Eriko Nakayama,Tatsuya Muramoto,Akira Yamaguchi,Norio Teramae,Nobutaka Takayanagi Lab Chip 2009 9 1337
-
Raj Kumar Dutta,Md. Azfar Shaida,Kirti Singla,Dipika Das J. Mater. Chem. A 2019 7 664
-
Christelle Moreau,Gloria A. Ashamu,Victoria C. Bailey,Antony Galione,Andreas H. Guse,Barry V. L. Potter Org. Biomol. Chem. 2011 9 278
-
Sara ?vad Pedersen,Kristian St?chkel,Camilla Skinnerup Byskov,Lisbeth Munksgaard Baggesen,Steen Br?ndsted Nielsen Phys. Chem. Chem. Phys. 2013 15 19748
-
Juan Ramón Avilés-Moreno,Giel Berden,Jos Oomens,Bruno Martínez-Haya Phys. Chem. Chem. Phys. 2022 24 27136
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside monophosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside monophosphates
Methyl 12-cis,15-cis-heneicosadienoateに関する追加情報
Methyl 12-cis,15-cis-heneicosadienoate (CAS No. 122768-03-0): A Comprehensive Overview in Modern Chemical and Biomedical Research
Methyl 12-cis,15-cis-heneicosadienoate, identified by the CAS number 122768-03-0, is a polyunsaturated fatty acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique double bond configuration at the 12th and 15th carbon positions, exhibits distinct biochemical properties that make it a subject of intense study. The molecular structure of this compound not only contributes to its potential biological activities but also underscores its significance in understanding lipid metabolism and signaling pathways.
The chemical structure of Methyl 12-cis,15-cis-heneicosadienoate consists of a long-chain fatty acid backbone with two trans double bonds, specifically located at the 12th and 15th carbon atoms. This configuration imparts a high degree of rigidity to the fatty acid chain, which can influence its interactions with biological membranes and receptors. Such structural features are particularly relevant in the context of lipid-based therapeutics, where the modulation of membrane fluidity and receptor binding is often a key consideration.
Recent advancements in lipidomics have highlighted the role of polyunsaturated fatty acids (PUFAs) in various physiological processes, including inflammation, cardiovascular health, and neuroprotection. Methyl 12-cis,15-cis-heneicosadienoate has been identified as a promising candidate for further exploration due to its unique structural properties. Studies have begun to elucidate its potential mechanisms of action, particularly in relation to modulating lipid signaling pathways that are implicated in chronic diseases.
One of the most intriguing aspects of Methyl 12-cis,15-cis-heneicosadienoate is its ability to interact with specific receptors and enzymes involved in lipid metabolism. Research has demonstrated that this compound can influence the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid homeostasis. The activation or modulation of PPARs has been associated with beneficial effects on metabolic disorders, making Methyl 12-cis,15-cis-heneicosadienoate a potentially valuable therapeutic agent.
In addition to its effects on PPARs, Methyl 12-cis,15-cis-heneicosadienoate has shown promise in preclinical studies for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including arthritis and metabolic syndrome. By modulating inflammatory pathways, this compound may offer a novel approach to treating these conditions. The precise mechanisms by which it exerts these effects are still under investigation but preliminary findings suggest involvement of pathways such as NF-κB and MAPK.
The synthesis and characterization of Methyl 12-cis,15-cis-heneicosadienoate have been refined through advanced chemical methodologies. Techniques such as stereoselective synthesis have enabled researchers to produce this compound with high purity and enantiomeric excess. These advancements are crucial for ensuring that experimental results are reproducible and that the biological activity observed is attributable to the compound itself rather than impurities or byproducts.
From a pharmaceutical perspective, Methyl 12-cis,15-cis-heneicosadienoate represents an interesting case study for drug development. Its unique structure suggests potential applications in areas where traditional small-molecule drugs may fall short. For instance, its ability to modulate lipid signaling could make it useful in treating neurological disorders where dysregulation of lipid metabolism is implicated. Furthermore, its long-chain nature may enhance membrane penetration properties when formulated into drug delivery systems.
The role of Methyl 12-cis,15-cis-heneicosadienoate in diet and nutrition is also an area of growing interest. As part of the broader class of PUFAs found in certain plant oils and marine sources (though not exclusively), it may contribute to overall health benefits when included as part of a balanced diet. However, more research is needed to fully understand its nutritional significance compared to other well-studied fatty acids such as omega-3 or omega-6 PUFAs.
Future directions for research on Methyl 12-cis,15-cis-heneicosadienoate include exploring its interactions with other bioactive molecules and investigating potential synergistic effects when combined with other therapeutic agents. The compound’s unique structural features also make it an attractive scaffold for medicinal chemistry efforts aimed at developing novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.
In conclusion, Methyl 12-cis,15-cis-heneicosadienoate (CAS No. 122768-03-0) represents a fascinating compound with significant potential applications in both chemical biology and biomedical research. Its distinct structural features contribute to unique biochemical properties that are being leveraged for therapeutic development across multiple disease areas including metabolic disorders and inflammation-related conditions. As research continues into this molecule’s mechanisms of action and potential clinical applications further details will undoubtedly emerge regarding why it stands out among other bioactive lipids studied today.
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